REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:22]=[CH:21][C:8]([CH2:9][N:10]2[CH:14]=[C:13]([C:15]([O:17]CC)=[O:16])[C:12]([CH3:20])=[N:11]2)=[CH:7][CH:6]=1>CO>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:9][N:10]2[CH:14]=[C:13]([C:15]([OH:17])=[O:16])[C:12]([CH3:20])=[N:11]2)=[CH:21][CH:22]=1 |f:0.1|
|
Name
|
|
Quantity
|
35.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2N=C(C(=C2)C(=O)OCC)C)C=C1
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Name
|
|
Quantity
|
108 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between a NaOH 1M solution and Et2O
|
Type
|
WASH
|
Details
|
The organic layer was washed with a NaOH 1M solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=C(C(=C2)C(=O)O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 37.8 mmol | |
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |